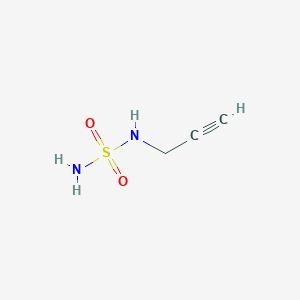

(Prop-2-yn-1-yl)(sulfamoyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Prop-2-yn-1-yl)(sulfamoyl)amine is a chemical compound with the molecular formula C₃H₆N₂O₂S and a molecular weight of 134.16 g/mol It is characterized by the presence of a propynyl group attached to a sulfamoyl amine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-yn-1-yl)(sulfamoyl)amine typically involves the reaction of propargylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Key Reactions Involving Alkyne Moiety

The propargyl group enables participation in click chemistry and cycloaddition reactions :

-

1,3-Dipolar cycloaddition (Click reaction) : Reaction with azides under copper catalysis to form triazoles .

Example: Propargyl group reacts with azides in the presence of CuSO₄/Na ascorbate to form 1,2,3-triazole derivatives .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Click reaction | Azide, CuSO₄/ascorbate | THF, RT | Triazole derivatives |

| Cycloaddition | α-morpholinostyrene | Et₃N, 0°C | Thietane dioxides |

Sulfonamide Functional Group Reactions

The sulfamoyl group undergoes transformations typical of sulfonamides:

-

Alkylation : Reaction with electrophiles (e.g., alkyl halides).

-

Acid-base reactions : Protonation/deprotonation of the sulfonamide NH₂ group.

-

Reduction : Conversion to sulfide or amine derivatives.

Structural Stability and Rearrangements

Under specific conditions (e.g., low temperatures), propargyl sulfonamides can undergo rearrangements or cycloadditions :

Applications De Recherche Scientifique

Medicinal Chemistry

(Prop-2-yn-1-yl)(sulfamoyl)amine is explored for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for developing novel drugs targeting inflammatory diseases. Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, which is implicated in various diseases such as Alzheimer's and other neurodegenerative disorders .

Case Study: NLRP3 Inhibitors

A study focused on sulfonamide-based NLRP3 inhibitors demonstrated that modifications to the sulfonamide domain significantly affected potency and selectivity. The findings suggested that this compound could serve as a lead compound for further development in this area .

The compound is being investigated for its interactions with biomolecules, particularly regarding its anti-inflammatory properties. The dual functionality of the propynyl and sulfamoyl groups may contribute to its effectiveness in modifying biological responses.

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | NLRP3 Inhibition | 0.12 ± 0.01 | High |

| MCC950 (Control) | NLRP3 Inhibition | 0.008 ± 0.001 | Very High |

Industrial Applications

In addition to its medicinal uses, this compound is utilized in developing new materials and chemical processes due to its unique chemical properties. Its role as a building block in synthesizing more complex molecules makes it valuable in both academic and industrial settings.

Mécanisme D'action

The mechanism of action of (Prop-2-yn-1-yl)(sulfamoyl)amine involves its interaction with specific molecular targets. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfamide: Similar structure but lacks the propynyl group.

Propargylamine: Contains the propynyl group but lacks the sulfamoyl moiety.

Sulfonamides: Contain a sulfonyl group instead of a sulfamoyl group.

Uniqueness

(Prop-2-yn-1-yl)(sulfamoyl)amine is unique due to the combination of the propynyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

(Prop-2-yn-1-yl)(sulfamoyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a propynyl group attached to a sulfamoyl amine moiety. This unique combination imparts distinct reactivity and biological properties, making it a valuable building block in organic synthesis and a candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular functions and leading to potential therapeutic effects. The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase-1 (LSD1), which are involved in critical biochemical pathways.

Target Enzymes

- Monoamine Oxidase (MAO) : Inhibition can lead to increased levels of neurotransmitters, potentially offering antidepressant effects.

- Lysine-Specific Demethylase-1 (LSD1) : Inhibition may affect gene expression and has implications in cancer therapy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications as antibacterial agents.

- Anti-inflammatory Effects : Studies have indicated that the compound can modulate inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines like IL-1β .

- Cytotoxicity : The compound demonstrates cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been evaluated in murine macrophage models with promising results in inhibiting cell activation .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study evaluated the compound's ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. The compound demonstrated an IC50 value of 1.30 ± 0.23 μM, indicating significant inhibitory activity compared to other known inhibitors .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, derivatives of sulfamoyl compounds were tested against acetylcholinesterase and carbonic anhydrase. The results showed that these compounds exhibited potent inhibition, which could have implications for treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of (Prop-2-yn-1-y)(sulfamoyl)amine suggests favorable bioavailability characteristics due to its molecular weight and liquid form. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Sulfamides | Lacks propynyl group | Antimicrobial properties |

| Propargylamines | Contains propynyl group | MAO inhibition |

| Sulfonamides | Contains sulfonyl instead of sulfamoyl | Various therapeutic applications |

| (Prop-2-yn-1-y)(sulfamoyl)amine | Unique combination of propynyl & sulfamoyl | Broad spectrum of biological activities |

Propriétés

IUPAC Name |

3-(sulfamoylamino)prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSVDORRVROYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.